molecular formula C6H2F2I2O B567295 3,4-Difluoro-2,6-diiodophenol CAS No. 1228093-47-7

3,4-Difluoro-2,6-diiodophenol

Cat. No. B567295
M. Wt: 381.887
InChI Key: CCJXITPNMWRFFR-UHFFFAOYSA-N
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Description

3,4-Difluoro-2,6-diiodophenol is a chemical compound with the linear formula C6H2F2I2O . It has a molecular weight of 381.89 . The compound is a white solid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI code for 3,4-Difluoro-2,6-diiodophenol is 1S/C6H2F2I2O/c7-2-1-3(9)6(11)5(10)4(2)8/h1,11H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

3,4-Difluoro-2,6-diiodophenol is a white solid . The compound is stored at temperatures between 0-5°C .

Scientific Research Applications

  • Synthesis of Monomers for Polymers : A study by Peloquin et al. (2019) described the use of a similar compound, 3,5-difluoro-2,6-bis(4-iodophenoxy)-4-phenoxypyridine, for the synthesis of monomers that are used in creating linear and network polymers. This demonstrates the potential of fluorinated compounds in polymer synthesis (Peloquin et al., 2019).

  • Anodic Oxidative Fluorination : Sawaguchi et al. (2001) explored the anodic fluorination of 2,6-di-tert-butylphenols, leading to the production of fluorinated compounds. This research highlights the role of fluorinated phenols in electrochemical reactions and their potential applications in organic synthesis (Sawaguchi et al., 2001).

  • Liquid Crystal Synthesis : In 2008, Yang Zeng-jia reported the preparation of 3,4-Difluoro-2-methoxyphenol, a compound related to 3,4-Difluoro-2,6-diiodophenol, for the synthesis of ester liquid crystal compounds. This suggests the potential of such fluorinated phenols in the creation of liquid crystal materials (Yang Zeng-jia, 2008).

  • Oxidative Polymerization : Ikeda et al. (2000) studied the peroxidase-catalyzed oxidative polymerization of fluorine-containing phenols, including 2,6-difluorophenol, highlighting the potential of 3,4-Difluoro-2,6-diiodophenol in similar polymerization processes. The study focused on polymer yield, molecular weight, and properties like solubility and water repellency (Ikeda et al., 2000).

  • Fluorescent Chemosensors : Roy (2021) discussed the use of 4-Methyl-2,6-diformylphenol (DFP), a compound structurally similar to 3,4-Difluoro-2,6-diiodophenol, in the development of chemosensors. These chemosensors can detect various analytes, suggesting the potential application of 3,4-Difluoro-2,6-diiodophenol in sensor technology (Roy, 2021).

  • Fluorescent pH Probes : Baruah et al. (2005) synthesized derivatives of 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) with phenolic subunits. These compounds, including ones with fluorine atoms, were used as fluorescent pH probes, indicating a similar potential use for 3,4-Difluoro-2,6-diiodophenol (Baruah et al., 2005).

properties

IUPAC Name

3,4-difluoro-2,6-diiodophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F2I2O/c7-2-1-3(9)6(11)5(10)4(2)8/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJXITPNMWRFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1I)O)I)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F2I2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673122
Record name 3,4-Difluoro-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2,6-diiodophenol

CAS RN

1228093-47-7
Record name 3,4-Difluoro-2,6-diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
2
Citations
R Francke, G Schnakenburg, SR Waldvogel - 2010 - Wiley Online Library
Fluorinated phenols and other electron‐deficient phenolic substrates are efficiently and cleanly iodinated by an iodine/iodide mixture employing alkaline conditions. This protocol turned …
L Politanskaya, N Troshkova, E Tretyakov… - Journal of Fluorine …, 2019 - Elsevier
A simple and efficient approach to the synthesis of fluorinated benzofurans including the Sonogashira cross-coupling of o-iodophenols with terminal Ph- and n-Bu-acetylenes, followed …
Number of citations: 9 www.sciencedirect.com

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